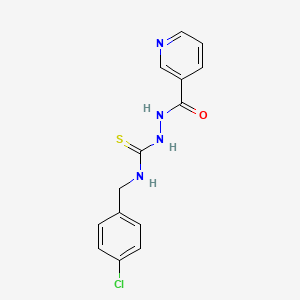
N-(2-fluorophenyl)-4-morpholinecarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to N-(2-fluorophenyl)-4-morpholinecarbothioamide often involves the use of difluoronirobenzene or other similar starting materials. High yield and purity indicate the efficiency of the synthetic methods employed. In some cases, the synthesis involves condensation reactions and the use of different solvents and catalysts under controlled conditions (Loganathan et al., 2015).
Molecular Structure Analysis
The molecular structure of related compounds has been determined using techniques like X-ray diffraction, NMR, IR, and mass spectral studies. These methods provide insights into the crystalline structure, bonding patterns, and spatial arrangement of atoms within the molecule (Xuechen et al., 2017).
Chemical Reactions and Properties
These compounds undergo various chemical reactions, including condensation, cyclization, and others. The presence of functional groups like fluorophenyl and morpholine significantly influences the chemical behavior of these compounds. Their reactivity and interaction with other chemical entities are crucial for their potential application in pharmaceuticals and other areas (M. A. Patharia et al., 2020).
Physical Properties Analysis
The physical properties, including solubility, melting point, and boiling point, are influenced by the molecular structure. These properties are essential for determining the compound's stability, storage, and handling requirements (Mamatha et al., 2019).
Chemical Properties Analysis
The chemical properties of N-(2-fluorophenyl)-4-morpholinecarbothioamide and its derivatives, like reactivity with different reagents, stability under various conditions, and the presence of specific functional groups, are critical for their application in chemical synthesis and pharmaceutical formulations (Kiyoshi et al., 1963).
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
Antifungal and Antibacterial Applications : Compounds related to N-(2-fluorophenyl)-4-morpholinecarbothioamide, including N-Benzoyl-N'-dialkylthiourea derivatives and their Co(III) complexes, have been synthesized and characterized, showing significant antifungal activity against pathogens responsible for plant diseases. These studies highlight the compound's potential in agricultural applications to protect crops from fungal infections (Zhou Weiqun et al., 2005).
Antitumor Activity : The synthesis of 3-Amino-N-(5-Fluoro-2-Methylphenyl)-4-Morpholino-1H-Indazole-1-Carboxamide has shown to inhibit the proliferation of some cancer cell lines, indicating potential therapeutic applications in oncology (Xuechen Hao et al., 2017).
Synthesis and Characterization for Drug Development
- Drug Metabolism Studies : Research on compounds like N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide has provided insights into drug disposition and metabolism. These studies are crucial for the development of new therapeutics, especially in understanding the pharmacokinetics and dynamics of drug candidates (C. Renzulli et al., 2011).
Synthetic Chemistry and Material Science
- Synthetic Methodology and Novel Compounds : The creation of novel compounds such as N-(4-Morpholin-3-fluorophenyl)-N-(furan-2-ylmethyl)-2-substituted phenoxypropanamide derivatives showcases the versatility of N-(2-fluorophenyl)-4-morpholinecarbothioamide in synthetic organic chemistry. These compounds have been evaluated for their antibacterial and antifungal activities, demonstrating the compound's utility in developing new antimicrobial agents (Loganathan Velupillai et al., 2015).
Propiedades
IUPAC Name |
N-(2-fluorophenyl)morpholine-4-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2OS/c12-9-3-1-2-4-10(9)13-11(16)14-5-7-15-8-6-14/h1-4H,5-8H2,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVNHYPWCCYSCOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=S)NC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>36 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49671862 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3,5-bis(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5504757.png)
![3-(1H-imidazol-2-yl)-1-[5-(methoxymethyl)-2-furoyl]piperidine](/img/structure/B5504768.png)
![3-(2-{4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)-1H-indole](/img/structure/B5504788.png)

![4-chloro-N-{3-[(2-phenylethyl)amino]-2-quinoxalinyl}benzenesulfonamide](/img/structure/B5504805.png)
![2'-[(isobutylamino)carbonyl]-2-biphenylcarboxylic acid](/img/structure/B5504814.png)
![methyl 2-amino-1-benzyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5504821.png)
![3-(3-hydroxy-3-methylbutyl)-N-methyl-N-[2-(1H-pyrazol-4-yl)ethyl]benzamide](/img/structure/B5504825.png)
![N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide](/img/structure/B5504826.png)
![N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5504848.png)
![5-cyclobutyl-N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-1,3,4-oxadiazol-2-amine](/img/structure/B5504854.png)
![10-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-10H-phenothiazine](/img/structure/B5504858.png)
![5-(4-methoxyphenyl)-3-(2-oxopropyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5504860.png)